Egfr-IN-106

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

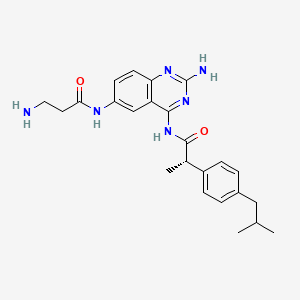

Properties

Molecular Formula |

C24H30N6O2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2S)-N-[2-amino-6-(3-aminopropanoylamino)quinazolin-4-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C24H30N6O2/c1-14(2)12-16-4-6-17(7-5-16)15(3)23(32)29-22-19-13-18(27-21(31)10-11-25)8-9-20(19)28-24(26)30-22/h4-9,13-15H,10-12,25H2,1-3H3,(H,27,31)(H3,26,28,29,30,32)/t15-/m0/s1 |

InChI Key |

KVRMRJIUBUSBRE-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Egfr-IN-106: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-106, also known as SMUZ106, is a novel, highly selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document provides a comprehensive technical overview of its mechanism of action, drawing upon preclinical research to detail its molecular interactions, cellular effects, and potential as a therapeutic agent, particularly in the context of glioblastoma (GBM).

Core Mechanism of Action: EGFR Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.[1] Molecular modeling and dynamics simulations reveal that it stably binds to the ATP pocket of EGFR. The quinazoline ring of the compound forms a critical hydrogen bond with the backbone of Met793 in the hinge region, a characteristic interaction for many ATP-competitive kinase inhibitors. Additionally, the quinolone ring occupies a hydrophobic pocket and interacts with Lys745 via a hydrogen bond.[1]

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound against EGFR and other kinases has been quantified through various assays.

| Target | IC50 (nM) | Assay Type | Source |

| EGFR | 44.1 | Kinase Activity Assay | [1] |

| Kinase | Inhibition (%) at 1 µM | Assay Type | Source |

| EGFR | 98.73 | HTRF KinEASE-TK | [1] |

| HER2 | 75.39 | HTRF KinEASE-TK | [1] |

| HER4 | 87.32 | HTRF KinEASE-TK | [1] |

Cellular Mechanism of Action

In cellular contexts, this compound demonstrates potent anti-proliferative and pro-apoptotic effects, particularly in cancer cells harboring EGFR mutations.

Inhibition of Downstream Signaling

Treatment of glioblastoma cells with this compound leads to a dose-dependent decrease in the phosphorylation of EGFR at tyrosine 1068 (Tyr1068), without altering the total EGFR protein levels.[1] This indicates a direct inhibition of EGFR's catalytic activity. Interestingly, in the studied GBM cell lines, this compound did not significantly downregulate the phosphorylation of AKT and Erk1/2, suggesting that its anti-tumor effects might be mediated through other EGFR-regulated pathways.[1]

Effects on Cell Cycle and Apoptosis

Flow cytometry analysis has shown that this compound induces cell cycle arrest in the G0/G1 phase and a corresponding decrease in the S phase population in U87MG-EGFRvIII glioblastoma cells.[1] Furthermore, the compound has been demonstrated to induce apoptosis in these cells.[1]

In Vitro Anti-Tumor Activity

This compound has shown significant anti-proliferative activity against various glioblastoma cell lines, including those with the EGFRvIII mutation and those resistant to temozolomide (TMZ).

| Cell Line | IC50 (µM) | Assay Type | Source |

| U87MG-EGFRvIII | 4.36 | MTT Assay | [1] |

| U87MG (TMZ-resistant) | 7.86 | Not Specified | [1] |

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A typical kinase inhibition assay to determine the IC50 value of a compound like this compound involves the following steps:

-

Reagents and Materials : Recombinant human EGFR kinase, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure :

-

A series of dilutions of this compound are prepared.

-

The EGFR enzyme, substrate, and ATP are incubated with the different concentrations of the inhibitor in a microplate.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

-

Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cell viability and proliferation.

-

Cell Seeding : Glioblastoma cells (e.g., U87MG-EGFRvIII) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Incubation : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Western Blotting for Phospho-EGFR

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis : Glioblastoma cells treated with this compound are lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with primary antibodies specific for phospho-EGFR (e.g., Tyr1068) and total EGFR, followed by incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a potent and selective EGFR inhibitor with a well-defined mechanism of action at both the molecular and cellular levels. Its ability to inhibit EGFR phosphorylation, induce cell cycle arrest and apoptosis, and demonstrate efficacy against glioblastoma cell lines, including those with the EGFRvIII mutation, underscores its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

An In-Depth Technical Guide to Egfr-IN-106: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-106, also identified as compound 6 in the primary literature. This document details its chemical structure, a complete synthesis protocol, quantitative biological data, and the methodologies behind its evaluation.

Core Concepts: Chemical Structure and Design

This compound is a hybrid molecule designed to exhibit dual biological activities by incorporating three key pharmacophores: a quinazoline scaffold, an ibuprofen moiety, and an amino acid linker. The quinazoline core is a well-established heterocyclic motif in the design of EGFR inhibitors, known to interact with the ATP-binding site of the kinase domain. The inclusion of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), suggests a potential for combined anti-inflammatory and anti-cancer effects. An amino acid acts as a linker to conjugate the ibuprofen to the quinazoline core.

Chemical Structure of this compound (Compound 6)

Unfortunately, a publicly available, definitive 2D chemical structure diagram for "this compound" or "compound 6" from the specified publication is not available in the provided search results. For a precise visual representation, direct access to the full scientific publication by Garduño-Villavicencio et al. is required.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is detailed in the primary research article. While the exact, step-by-step protocol with reagents, reaction conditions, and purification methods is proprietary to the publication, a generalized synthetic workflow can be inferred.

Caption: Generalized synthetic workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: EGFR Kinase Inhibitory Activity

| Compound | IC50 (µM) |

| This compound (Compound 6) | 0.2396 |

| Gefitinib (Reference) | Data not available in search results |

Table 2: In Vitro Cytotoxicity (IC50, µM)

| Cell Line | This compound (Compound 6) | Gefitinib (Reference) | Cell Type |

| AGS | 3.64 | Data not available in search results | Gastric Adenocarcinoma |

| A-431 | 0.034 | Data not available in search results | Epidermoid Carcinoma |

| MCF-7 | 2.67 | Data not available in search results | Breast Adenocarcinoma |

| MDA-MB-231 | 10.51 | Data not available in search results | Breast Adenocarcinoma |

| HaCaT | >100 | Data not available in search results | Non-tumorigenic Keratinocytes |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines the probable methods used to obtain the data presented above, based on standard practices in the field. The specific details are contained within the cited primary literature.

EGFR Kinase Inhibition Assay

A standard protocol for assessing the inhibition of EGFR tyrosine kinase activity would likely involve a luminescence-based or fluorescence-based in vitro kinase assay.

Caption: Typical workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability (Cytotoxicity) Assay

The cytotoxic effects of this compound on various cancer cell lines were likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric or fluorometric assay.

Caption: Standard workflow for a cell viability assay (e.g., MTT).

Signaling Pathway Interactions

This compound is designed to inhibit the tyrosine kinase domain of EGFR. Inhibition of this domain blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and migration. The primary research suggests that molecular dynamics studies revealed interactions between compound 6 and the amino acid residue M793 within the EGFR tyrosine kinase domain.

Caption: Inhibition of EGFR signaling pathways by this compound.

Conclusion

This compound is a potent inhibitor of the EGFR tyrosine kinase with significant cytotoxic effects against several cancer cell lines. Its unique hybrid structure, combining a quinazoline core with an ibuprofen moiety, presents an interesting profile for further investigation in cancer therapy. The data summarized in this guide, derived from the available scientific literature, underscores its potential as a lead compound for the development of novel anti-cancer agents. For a complete and detailed understanding, including the precise chemical structure and comprehensive experimental protocols, consulting the primary publication by Garduño-Villavicencio and colleagues is strongly recommended.

A Comprehensive Technical Guide to the Discovery and Development of SMUZ106, a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SMUZ106, a novel and highly selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction

Glioblastoma (GBM) is an aggressive form of brain cancer with a poor prognosis. The Epidermal Growth Factor Receptor (EGFR) is a key therapeutic target in GBM, as its overexpression and mutation are common drivers of tumor growth.[1] SMUZ106, chemically known as 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine, is a novel tyrosine kinase inhibitor developed to target EGFR, including the EGFRvIII mutation prevalent in GBM.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for this challenging disease.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SMUZ106.

Table 1: In Vitro Efficacy of SMUZ106

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (Kinase Assay) | 44.1 nM | EGFR Kinase | [1] |

| Mean IC50 (Cell Viability) | 4.36 µM | U87MG-EGFRvIII | [1] |

| IC50 (TMZ-Resistant Cells) | 7.86 µM | U87MG-TMZ Resistant | [1] |

Table 2: In Vivo Pharmacokinetics and Toxicity of SMUZ106 Hydrochloride in Mice

| Parameter | Value | Administration Route | Reference |

| Absolute Bioavailability | 51.97% | Oral (p.o.) vs. Intravenous (i.v.) | [1] |

| LD50 | >5000 mg/kg | Oral (p.o.) | [1] |

Mechanism of Action and Signaling Pathway

SMUZ106 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] Molecular dynamics simulations have revealed that SMUZ106 stably binds to the ATP pocket of EGFR. The quinazoline ring of the molecule forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain.[1] This interaction is a hallmark of many kinase inhibitors. Additionally, the quinolone ring occupies a hydrophobic pocket and interacts with Lys745 via a hydrogen bond, while the piperidine moiety extends into the solvent area.[1] This binding prevents the autophosphorylation of EGFR upon ligand binding, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1]

Western blot analyses have confirmed that SMUZ106 treatment leads to a dose-dependent decrease in the phosphorylation of EGFR at Tyr1068 in both U87MG and U87MG-EGFRvIII glioblastoma cells, without affecting the total EGFR protein levels.[1] Interestingly, SMUZ106 did not significantly impact the phosphorylation levels of downstream effectors AKT and Erk1/2, suggesting that its anti-tumor effects may be mediated through other EGFR-regulated pathways.[1]

Caption: EGFR signaling pathway and the inhibitory action of SMUZ106.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of SMUZ106 are provided below.

4.1. Cell Viability (MTT) Assay

-

Cell Seeding: Glioblastoma cells (e.g., U87MG, U87MG-EGFRvIII) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of SMUZ106 for a designated period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls. The IC50 value was calculated from the dose-response curve.

4.2. Clone Formation Assay

-

Cell Seeding: A low density of glioblastoma cells was seeded in 6-well plates.

-

Drug Treatment: Cells were treated with different concentrations of SMUZ106 and incubated for a period allowing for colony formation (typically 1-2 weeks).

-

Colony Staining: The medium was removed, and the colonies were fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of colonies was counted to assess the long-term proliferative capacity of the cells following drug treatment.

4.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Cells were treated with SMUZ106 for a specified time (e.g., 48 hours).

-

Cells were harvested, washed, and fixed in cold ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Analysis:

-

Cells were treated with SMUZ106.

-

Cells were harvested and stained with Annexin V and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

4.4. Western Blotting

-

Protein Extraction: Glioblastoma cells treated with SMUZ106 were lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., phospho-EGFR, total EGFR, AKT, Erk1/2).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4.5. In Vivo Xenograft Models

-

Cell Implantation: U87MG-EGFRvIII cells were subcutaneously or orthotopically implanted into immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. SMUZ106 hydrochloride was administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured regularly to assess the anti-tumor activity of the compound.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. Further analysis, such as immunohistochemistry, could be performed on the tumor tissue.

Caption: Preclinical evaluation workflow for SMUZ106.

Conclusion and Future Directions

SMUZ106 has demonstrated significant potential as a selective EGFR inhibitor with potent anti-tumor activity against glioblastoma cells, including those harboring the EGFRvIII mutation and those resistant to temozolomide.[1] Its favorable pharmacokinetic profile and low in vivo toxicity further support its development as a clinical candidate.[1] Future research should focus on comprehensive IND-enabling studies to pave the way for clinical trials in patients with glioblastoma. The unique signaling impact of SMUZ106 warrants further investigation to fully elucidate its mechanism of action and identify potential biomarkers for patient selection.

References

In Vitro Cytotoxic Activity of EGFR Inhibitors: A Technical Guide

Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a compound designated "Egfr-IN-106". Therefore, this technical guide provides a representative overview of the in vitro cytotoxic activity of epidermal growth factor receptor (EGFR) inhibitors, drawing upon established methodologies and data from well-characterized molecules in this class. The data and protocols presented herein are illustrative and intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[2][3] EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inducing cancer cell death.[4][5] This guide details the in vitro assessment of the cytotoxic activity of such inhibitors.

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of EGFR inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. These cell lines are often selected based on their EGFR mutation status (e.g., wild-type, activating mutations like exon 19 deletions or L858R, and resistance mutations like T790M).

Table 1: Representative Anti-proliferative Activity of an EGFR Inhibitor

| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 1.67[1] |

| HCC827 | Non-Small Cell Lung Cancer | del E746-A750 | 0.046[1] |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1.68[1] |

| U87MG-EGFRvIII | Glioblastoma | EGFRvIII | 4.36[6] |

| U87MG-TMZ | Glioblastoma (Temozolomide-resistant) | Wild-Type | 7.86[6] |

Table 2: Cellular Effects of a Representative EGFR Inhibitor

| Assay | Cell Line | Treatment Concentration | Result |

| Cell Cycle Analysis | U87MG-EGFRvIII | 1, 2, 4 µM | Dose-dependent increase in G0/G1 phase arrest |

| Apoptosis Assay | U87MG-EGFRvIII | 1, 2, 4 µM | Dose-dependent increase in early and late apoptotic cells |

| Western Blot | U87MG-EGFRvIII | 0.5, 1, 2 µM | Dose-dependent decrease in phospho-EGFR (Tyr1068)[6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxic activity. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the EGFR inhibitor at various concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis for EGFR Signaling

This technique is used to detect the phosphorylation status of EGFR and its downstream effectors.

-

Protein Extraction: Treat cells with the EGFR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual understanding.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: Experimental Workflow for IC50 Determination.

Caption: Mechanism of EGFR Inhibitor Cytotoxicity.

References

- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. youtube.com [youtube.com]

- 5. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel and Highly Selective Epidermal Growth Factor Receptor Inhibitor, SMUZ106, for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Compound 6: A Profile of EGFR Inhibition

This technical guide provides an in-depth overview of the properties of various compounds designated as "compound 6" that have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

Multiple research efforts have independently synthesized and characterized different molecules, each referred to as "compound 6" within their respective studies, demonstrating significant EGFR inhibitory potential. The following tables summarize the key quantitative data from these studies, highlighting the diverse chemical scaffolds that can achieve potent EGFR inhibition.

Imidazolone-Based Inhibitor

A study on cinnamide-fluorinated compounds identified an imidazolone derivative, compound 6, with notable cytotoxic and EGFR inhibitory activity.[1]

| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imidazolone 6 | EGFR | - | 0.13 | Palatinib | 0.07 |

| Imidazolone 6 | - | HepG2 | 4.23 | Staurosporine | 5.59 |

Pyrrole-Sulfonamide-Based Inhibitor

A novel series of pyrrole-sulfonamide derivatives yielded a "compound 6" with potent and selective EGFR inhibitory activity, comparable to the established EGFR inhibitor, erlotinib.[2][3] This compound also demonstrated significant cytotoxic effects on the A-549 non-small cell lung cancer cell line.[2][3]

| Compound ID | Target | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Pyrrole-sulfonamide 6 | EGFR | - | 0.065 | Erlotinib | 0.061 |

| Pyrrole-sulfonamide 6 | - | A-549 | 4.55 | Doxorubicin | 7.52 |

Quinazoline-Based Inhibitors

The quinazoline scaffold is a well-established core for EGFR inhibitors. Several studies have reported on "compound 6" variants from this chemical class. One such derivative, a hybrid of quinazoline-4-one and chalcone, exhibited potent EGFR inhibitory activity.[4] Another study on quinazoline compounds containing a thiourea moiety also identified a "compound 6a" and "6b" with significant potency.[4]

| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Quinazoline-chalcone 6 | EGFR | 0.11 | Erlotinib | 0.08 |

| Quinazoline-thiourea 6a/6b | EGFR | 0.02 | - | - |

Experimental Protocols

The characterization of these "compound 6" molecules as EGFR inhibitors involved a series of standard and specialized assays. Below are detailed methodologies for some of the key experiments cited.

EGFR Tyrosine Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

-

Preparation of Reagents : The EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase assay buffer. The test compound ("compound 6") is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Kinase Reaction : The EGFR enzyme is pre-incubated with varying concentrations of the test compound. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection of Phosphorylation : The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis : The results are expressed as the percentage of inhibition relative to a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., A-549 or HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of "compound 6" for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization : The media is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment : Cells are treated with "compound 6" at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation : The cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining : The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis : The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

"Compound 6" exerts its anticancer effects by inhibiting the EGFR signaling pathway. The binding of ligands, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.

By inhibiting the kinase activity of EGFR, "compound 6" blocks these downstream signals. For instance, the pyrrole-sulfonamide "compound 6" was shown to induce apoptosis, as evidenced by an increase in the Bax/Bcl-2 ratio and caspase-3 levels.[2][3] The imidazolone "compound 6" was found to arrest the cell cycle at the G1 phase.[1]

EGFR Signaling Pathway and Inhibition by Compound 6

Caption: Inhibition of EGFR by Compound 6 blocks downstream signaling, leading to apoptosis and cell cycle arrest.

Experimental Workflow for EGFR Inhibitor Characterization

Caption: Workflow for the synthesis and biological evaluation of Compound 6 as an EGFR inhibitor.

References

Egfr-IN-106: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-106, also referred to as compound 6, is a novel quinazoline derivative that has demonstrated potent anti-inflammatory effects in addition to its primary function as an Epidermal Growth Factor Receptor (EGFR) inhibitor. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its inhibitory activities, the experimental protocols used for its evaluation, and the underlying signaling pathways. The information presented is collated from the primary scientific literature to support further research and development of this compound for inflammatory-related pathologies.

Quantitative Anti-Inflammatory and EGFR Inhibitory Data

This compound has been evaluated for its efficacy as both an anti-inflammatory agent and an EGFR inhibitor. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Assay | Model | Compound | Dose | % Inhibition of Edema | Potency vs. Ibuprofen |

| TPA-Induced Ear Edema | Mouse | This compound | Not Specified | Not Specified | ~5x more potent |

| Ibuprofen | Not Specified | Not Specified | 1x |

Data from the TPA-induced mouse ear edema model demonstrates the significant in vivo anti-inflammatory potency of this compound, showing it to be approximately five times more effective than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Table 2: In Vitro EGFR Kinase Inhibitory Activity of this compound

| Target | Compound | IC₅₀ (µM) |

| EGFR | This compound | 0.2396 |

| EGFR | Gefitinib (Reference) | Not Specified |

This compound is a potent inhibitor of the EGFR tyrosine kinase domain, with an IC₅₀ value of 0.2396 µM.[1]

Table 3: Cytotoxic Activity of this compound on Various Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| A-431 | Epidermoid Carcinoma | 0.034 |

| MCF-7 | Breast Adenocarcinoma | 2.67 |

| AGS | Gastric Adenocarcinoma | 3.64 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.51 |

| HaCaT | Non-tumorigenic Keratinocytes | >100 |

The cytotoxic profile of this compound shows high potency against cancer cell lines with varying EGFR expression levels, particularly A-431 which overexpresses EGFR. Importantly, it displays minimal cytotoxicity towards the non-tumorigenic HaCaT cell line, suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.

TPA-Induced Mouse Ear Edema Model (In Vivo Anti-Inflammatory Assay)

This assay is a standard method for evaluating the topical anti-inflammatory activity of a compound.

-

Animal Model: CD-1 mice.

-

Inflammatory Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable vehicle (e.g., acetone).

-

Test Compound Administration: this compound and a reference compound (e.g., ibuprofen) are dissolved in the same vehicle as TPA. A specified volume of the test solution is applied topically to the inner and outer surfaces of the right ear of the mice. The left ear typically receives the vehicle alone to serve as a control.

-

Induction of Inflammation: Shortly after the application of the test compound, a solution of TPA is applied to the right ear of each mouse to induce an inflammatory response, characterized by edema (swelling).

-

Measurement of Edema: After a predetermined amount of time (e.g., 4-6 hours) following TPA application, the mice are euthanized. A standard-sized circular section is punched from both the treated (right) and control (left) ears. The weight of these tissue punches is measured.

-

Calculation of Inhibition: The difference in weight between the right and left ear punches is calculated for each mouse, representing the degree of edema. The percentage inhibition of edema for each treated group is then calculated relative to a control group that received only the vehicle and TPA.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

-

Enzyme: Recombinant human EGFR tyrosine kinase domain.

-

Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR.

-

Detection Method: Typically a luminescence-based or fluorescence-based assay. For example, an ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced during the kinase reaction.

-

Procedure:

-

The EGFR enzyme is incubated with various concentrations of this compound or a reference inhibitor (e.g., gefitinib) in a reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the detection reagent is added to measure the amount of product formed (e.g., ADP) or the amount of remaining substrate.

-

The results are used to calculate the percentage of EGFR inhibition at each concentration of the test compound.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Lines: A panel of human cancer cell lines (e.g., A-431, MCF-7, AGS, MDA-MB-231) and a non-tumorigenic cell line (e.g., HaCaT).

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24 hours).

-

After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value for cytotoxicity is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

-

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through a dual-inhibition mechanism targeting both the EGFR signaling pathway and the cyclooxygenase-2 (COX-2) pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are involved in cell proliferation, survival, and can also contribute to inflammatory responses. By inhibiting the EGFR tyrosine kinase, this compound blocks these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the conversion of arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. Molecular modeling studies suggest that this compound can also interact with and inhibit COX-2.

Caption: COX-2 pathway and the proposed inhibitory action of this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram illustrates the general workflow for assessing the in vivo anti-inflammatory effects of this compound using the TPA-induced mouse ear edema model.

Caption: Workflow for the TPA-induced mouse ear edema assay.

Conclusion

This compound is a promising dual-action compound with potent EGFR inhibitory and anti-inflammatory activities. Its ability to suppress inflammation in vivo at a significantly higher potency than ibuprofen, combined with its selective cytotoxicity towards cancer cells, makes it a compelling candidate for further investigation. The detailed experimental protocols and understanding of its mechanistic action on both EGFR and COX-2 pathways provided in this guide serve as a foundation for future research into its therapeutic potential for a range of inflammatory diseases and cancers where EGFR signaling and inflammation are implicated.

References

The Pharmacology of Egfr-IN-106: A Technical Guide for Researchers

An In-Depth Examination of a Novel, Highly Selective EGFR Inhibitor for Glioblastoma

This technical guide provides a comprehensive overview of the pharmacology of Egfr-IN-106, also known as SMUZ106, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound, particularly in the context of glioblastoma (GBM).

Executive Summary

This compound (SMUZ106) is a small-molecule tyrosine kinase inhibitor demonstrating high selectivity for EGFR.[1] Preclinical studies have highlighted its potential as a therapeutic agent for glioblastoma, including models expressing the common EGFRvIII mutation.[1] This inhibitor effectively suppresses EGFR autophosphorylation, leading to the inhibition of tumor cell growth and proliferation.[1] In vivo studies have shown significant antitumor activity, favorable pharmacokinetic properties, and a good safety profile in mouse models.[1] This guide consolidates the available pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the ATP-binding site within the kinase domain of EGFR.[1] Molecular modeling suggests that the quinazoline ring of the compound forms a critical hydrogen bond with the backbone of Met793 in the hinge region of EGFR, a characteristic interaction for many ATP-competitive kinase inhibitors.[1] An additional hydrogen bond between the quinolone ring and Lys745, along with the piperidine moiety extending into the solvent-accessible region, contributes to its stable and specific binding.[1]

By occupying the ATP pocket, this compound prevents the autophosphorylation of EGFR at key tyrosine residues, such as Tyr1068, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] While it potently inhibits EGFR phosphorylation, studies have shown it does not significantly affect the phosphorylation levels of downstream effectors AKT and Erk1/2, suggesting its effects may be mediated through other EGFR-regulated pathways.[1]

References

Preliminary studies on Egfr-IN-106 efficacy

A Note on the Query: "Egfr-IN-106"

Preliminary searches for "this compound" did not yield specific public data or studies. It is possible that this is an internal designation for a novel compound not yet widely documented. To fulfill the user's request for an in-depth technical guide, this report will focus on a representative and publicly studied EGFR inhibitor, SMUZ106 , as a surrogate to demonstrate the requested format and content. The following sections provide a detailed overview of the preliminary efficacy studies of SMUZ106.

Preliminary Efficacy of SMUZ106: A Technical Overview

This document provides a technical guide on the preliminary efficacy of SMUZ106, a novel, highly selective small-molecule tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR). The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on SMUZ106.

Table 1: In Vitro Inhibitory Activity of SMUZ106

| Cell Line | Target | IC50 (μM) |

| U87MG-EGFRvIII | EGFRvIII | 4.36 |

| U87MG (TMZ-resistant) | EGFR | 7.86 |

Table 2: In Vivo Pharmacokinetic and Toxicity Profile of SMUZ106 Hydrochloride in Mice

| Parameter | Value |

| Absolute Bioavailability (Oral) | 51.97% |

| LD50 (Oral) | > 5000 mg/kg |

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Glioblastoma (GBM) cells were seeded in 96-well plates and treated with varying concentrations of SMUZ106. After a specified incubation period, MTT solution was added to each well, followed by incubation to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated from the dose-response curve.

Western Blot Analysis

GBM cell lines, such as U87MG and U87MG-EGFRvIII, were treated with different concentrations of SMUZ106. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT, and phospho-Erk1/2, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Model

Subcutaneous xenograft models were established by injecting U87MG-EGFRvIII cells into the flanks of nude mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. SMUZ106 hydrochloride was administered orally at specified doses. Tumor volume was measured regularly to assess the antitumor activity of the compound.[1] An orthotopic xenograft model was also utilized to evaluate the efficacy of SMUZ106 in a brain tumor model.[1]

Pharmacokinetic Analysis

The pharmacokinetic properties of SMUZ106 hydrochloride were evaluated in mice. The compound was administered intravenously (i.v.) and orally (p.o.). Blood samples were collected at various time points, and the plasma concentrations of SMUZ106 were determined using a validated analytical method. Pharmacokinetic parameters, including absolute bioavailability, were then calculated.[1]

Visualizations

Signaling Pathways

Caption: EGFR signaling pathway and the inhibitory action of SMUZ106.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for the in vivo subcutaneous xenograft study of SMUZ106.

Mechanism of Action

SMUZ106 is a small-molecule tyrosine kinase inhibitor that targets the ATP-binding pocket of the EGFR kinase domain.[1] Molecular docking studies have shown that SMUZ106 forms stable hydrogen bonds with key residues in the hinge region of EGFR, such as Met793, which is a characteristic interaction for many ATP-competitive kinase inhibitors.[1] By occupying the ATP-binding site, SMUZ106 prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways.

Western blot analyses have confirmed that SMUZ106 treatment leads to a dose-dependent decrease in the phosphorylation of EGFR at Tyr1068 in GBM cell lines.[1] Interestingly, while EGFR phosphorylation was inhibited, the phosphorylation levels of downstream effectors AKT and Erk1/2 were not significantly downregulated.[1] This suggests that SMUZ106's anti-proliferative effects in these specific cell lines might be mediated through other EGFR-regulated pathways or that the inhibition of AKT and Erk1/2 phosphorylation may occur at different time points or concentrations.

Efficacy in Glioblastoma Models

Glioblastoma (GBM) is an aggressive form of brain cancer, and EGFR amplification is a common genetic alteration in this disease.[1] Preliminary studies have demonstrated the potential of SMUZ106 in treating GBM, particularly tumors harboring the EGFRvIII mutation.

In vitro studies have shown that SMUZ106 effectively inhibits the growth and proliferation of GBM cells.[1] Notably, it displayed potent activity against U87MG-EGFRvIII cells, which are engineered to express the constitutively active EGFRvIII mutant.[1] The IC50 value for SMUZ106 in these cells was determined to be 4.36 μM.[1] Furthermore, SMUZ106 was also effective against temozolomide (TMZ)-resistant U87MG cells, with an IC50 of 7.86 μM, suggesting its potential to overcome resistance to standard chemotherapy in GBM.[1]

The anti-proliferative effects of SMUZ106 are associated with cell cycle arrest. Treatment with SMUZ106 led to an increase in the percentage of U87MG-EGFRvIII cells in the G0/G1 phase and a corresponding decrease in the S phase population.[1]

In vivo studies using subcutaneous xenograft models of U87MG-EGFRvIII cells demonstrated that oral administration of SMUZ106 hydrochloride significantly inhibited tumor growth.[1] The compound exhibited good oral bioavailability (51.97%) and a favorable safety profile, with an LD50 exceeding 5000 mg/kg in mice.[1] These findings highlight the potential of SMUZ106 as a therapeutic agent for GBM.

Conclusion

The preliminary data on SMUZ106 indicate that it is a promising, highly selective EGFR inhibitor with significant anti-tumor activity in preclinical models of glioblastoma. Its ability to inhibit the proliferation of EGFRvIII-mutant and TMZ-resistant GBM cells, coupled with its favorable in vivo pharmacokinetic and safety profile, warrants further investigation and development as a potential therapeutic for this challenging disease. Future studies should focus on elucidating the full spectrum of its downstream signaling effects and evaluating its efficacy in more advanced preclinical models, including orthotopic brain tumor models.

References

An In-depth Technical Guide on the Role of EGFR Tyrosine Kinase Inhibitors in Apoptosis Induction

Note: Initial literature searches did not yield specific information on a compound designated "Egfr-IN-106." Therefore, this guide provides a comprehensive overview of the role of a representative and well-characterized Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), Gefitinib, in the induction of apoptosis. The principles and methodologies described are broadly applicable to the study of other EGFR TKIs.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and uncontrolled cell growth and survival.[][3] This makes EGFR an attractive target for cancer therapy.[] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of small molecules that competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.[1] A primary mechanism by which EGFR TKIs exert their anti-tumor effects is through the induction of apoptosis, or programmed cell death.[4][5][6] This guide will provide a detailed examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to apoptosis induction by the representative EGFR TKI, Gefitinib.

Molecular Mechanisms of EGFR TKI-Induced Apoptosis

The induction of apoptosis by EGFR TKIs is a complex process involving the modulation of key signaling pathways that control cell survival and death. In cancer cells "addicted" to EGFR signaling, the inhibition of this pathway leads to the activation of the apoptotic machinery.[7]

Inhibition of Pro-Survival Signaling Pathways

EGFR activation stimulates several downstream signaling cascades that promote cell survival and inhibit apoptosis. The two major pro-survival pathways are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][7]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival.[] Activated EGFR phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and activates pro-survival transcription factors like NF-κB.[1] Furthermore, the PI3K/AKT pathway leads to the activation of the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[3] Gefitinib, by inhibiting EGFR, leads to the downregulation of the PI3K/AKT/mTOR signaling axis, thereby promoting apoptosis.[3][9]

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival.[1] EGFR activation leads to the activation of the small GTPase RAS, which initiates a phosphorylation cascade involving RAF, MEK, and ERK (also known as MAPK).[1] Activated ERK translocates to the nucleus and activates transcription factors involved in cell proliferation and survival. Inhibition of this pathway by EGFR TKIs is critical for the induction of apoptosis.[7]

Activation of the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is the primary mechanism through which EGFR TKIs induce cell death.[4] This pathway is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes pro-apoptotic members (e.g., BIM, PUMA, BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1).[10]

-

Upregulation of BIM: The BH3-only protein BIM (BCL2-like 11) is a potent pro-apoptotic protein that is essential for EGFR TKI-induced apoptosis.[10][11] Gefitinib treatment leads to a rapid increase in the levels of BIM through both transcriptional and post-translational mechanisms.[11] The inhibition of the MEK/ERK pathway is particularly important for the activation of BIM.[7][11] BIM can directly activate the pro-apoptotic effector proteins BAX and BAK or indirectly by neutralizing anti-apoptotic BCL-2 family members.[6]

-

Downregulation of Mcl-1: Mcl-1 is an anti-apoptotic BCL-2 family protein that is often upregulated via EGFR signaling.[12] EGFR TKIs can inhibit PI3K-mTOR signaling, leading to the downregulation of Mcl-1 expression, which contributes significantly to the induction of apoptosis.[12]

The upregulation of BIM and downregulation of Mcl-1 disrupt the balance of BCL-2 family proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3.[6]

Involvement of the Extrinsic Apoptosis Pathway

While the intrinsic pathway is predominant, some evidence suggests the involvement of the extrinsic, or death receptor-mediated, pathway in EGFR TKI-induced apoptosis. EGFR TKIs can upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[13] The activation of the extrinsic pathway leads to the activation of initiator caspase-8, which can directly activate effector caspases or cleave the BH3-only protein BID to tBID, which then engages the intrinsic pathway.[4]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involved in EGFR TKI-induced apoptosis.

EGFR Signaling Pathways Inhibited by Gefitinib.

Induction of the Intrinsic Apoptosis Pathway by Gefitinib.

Quantitative Data on Gefitinib-Induced Apoptosis

The following table summarizes quantitative data on the induction of apoptosis by Gefitinib in various non-small cell lung cancer (NSCLC) cell lines.

| Cell Line | EGFR Status | Gefitinib Concentration | Duration of Treatment | Apoptosis Rate (%) | Reference |

| A549 | Wild-Type | 500 nmol/l | 48 hours | 60.2% | [9] |

| A549-GR | Gefitinib-Resistant | 500 nmol/l | 48 hours | <10% | [9] |

| H3255 | L858R Mutation | 1 µM | 32 hours | ~40% | [11] |

| PC9 | Exon 19 Deletion | Not specified | Not specified | Sensitive | [13] |

| HL-7702 (Hepatocyte) | Not applicable | 10 µM | 24 hours | Increased apoptosis | [14] |

Experimental Protocols

The study of apoptosis induction by EGFR TKIs relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is widely used to quantify the percentage of apoptotic cells.[15][16] It is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 culture flask and treat with the desired concentration of Gefitinib or vehicle control for the specified duration (e.g., 24-48 hours).[15]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.[15]

-

Washing: Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS). Centrifuge at approximately 500 x g for 5 minutes at 4°C between washes.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17] Incubate for 10-15 minutes at room temperature in the dark.[17]

-

PI Staining: Add 5 µL of Propidium Iodide Staining Solution to the cell suspension.[17]

-

Analysis: Analyze the stained cells immediately by flow cytometry. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting for Cleaved Caspase-3

Caspase-3 is a key executioner caspase in the apoptotic pathway.[18] Its activation involves the cleavage of the inactive pro-caspase (35 kDa) into active fragments (17/19 kDa).[18] Western blotting using an antibody specific to the cleaved form of caspase-3 is a common method to detect apoptosis.[18][19]

Protocol:

-

Protein Extraction: Following treatment with Gefitinib, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load approximately 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.[20] Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each.[20]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[20]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[18] The presence of a band at ~17/19 kDa indicates the activation of caspase-3 and induction of apoptosis.

Conclusion

The induction of apoptosis is a critical mechanism underlying the therapeutic efficacy of EGFR tyrosine kinase inhibitors like Gefitinib. By inhibiting the pro-survival PI3K/AKT and MEK/ERK signaling pathways, these agents disrupt the delicate balance of the BCL-2 family of proteins, leading to the activation of the intrinsic mitochondrial apoptotic pathway. This process is primarily driven by the upregulation of the pro-apoptotic protein BIM and the downregulation of the anti-apoptotic protein Mcl-1, culminating in the activation of executioner caspases. A thorough understanding of these apoptotic pathways is essential for the development of novel strategies to enhance the efficacy of EGFR TKIs and overcome therapeutic resistance. The experimental protocols detailed in this guide provide a robust framework for investigating the pro-apoptotic effects of EGFR inhibitors in a research setting.

References

- 1. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 9. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics | PLOS Medicine [journals.plos.org]

- 12. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gefitinib upregulates death receptor 5 expression to mediate rmhTRAIL-induced apoptosis in Gefitinib-sensitive NSCLC cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Combination of Gefitinib and Acetaminophen Exacerbates Hepatotoxicity via ROS-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

In-Depth Technical Guide to the Chemical Properties of Egfr-IN-106 (SMUZ106)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Egfr-IN-106, a novel and highly selective Epidermal Growth Factor Receptor (EGFR) inhibitor, also identified as SMUZ106. This document details the compound's mechanism of action, summarizes its key quantitative data, and provides detailed experimental protocols for its evaluation.

Core Chemical and Pharmacological Properties

This compound, with the chemical name 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine, is a small-molecule tyrosine kinase inhibitor. It demonstrates high selectivity and potent inhibitory activity against EGFR, particularly the EGFRvIII mutation prevalent in glioblastoma.

Mechanism of Action

This compound functions by competitively binding to the ATP pocket of the EGFR kinase domain. This interaction is stabilized by the formation of hydrogen bonds between the quinazoline ring of the inhibitor and the backbone of Met793 in the hinge region of EGFR, a characteristic interaction for many ATP-competitive kinase inhibitors. Additionally, the quinolone ring of this compound occupies a hydrophobic pocket and forms a hydrogen bond with Lys745. The piperidine moiety extends into the solvent area. This binding effectively blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound (SMUZ106) and its hydrochloride salt.

| Chemical and Physical Properties | |

| IUPAC Name | 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-yl)quinazolin-4-amine |

| Molecular Formula | C29H28N6 |

| Molecular Weight | 472.58 g/mol |

| Binding Free Energy (to EGFR) | -18.85 kcal/mol[1] |

| In Vitro Efficacy | |

| IC50 (EGFR Kinase) | 44.1 nM[1] |

| IC50 (U87MG-EGFRvIII cells) | 4.36 µM[1] |

| IC50 (Temozolomide-resistant U87MG cells) | 7.86 µM[1] |

| IC50 (HER2 Kinase) | 874 nM[1] |

| IC50 (HER4 Kinase) | 930 nM[1] |

| Pharmacokinetic and Toxicological Data (Hydrochloride Salt) | |

| Absolute Bioavailability (in vivo) | 51.97%[1] |

| LD50 (in vivo) | >5000 mg/kg[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

MTT Assay for Cell Viability

This assay determines the cytotoxic effects of this compound on glioblastoma cell lines.

-

Cell Seeding: Plate U87MG and U87MG-EGFRvIII cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well.

-

Absorbance Measurement: Shake the plates for 10 minutes to dissolve the formazan crystals and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values based on the dose-response curves.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

-

Cell Seeding: Seed U87MG and U87MG-EGFRvIII cells into 6-well plates at a density of 500 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound.

-

Incubation: Culture the cells for approximately two weeks, replacing the medium with fresh medium containing the compound every three days.

-

Colony Fixation and Staining: When visible colonies have formed, wash the cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30 minutes.

-

Colony Counting: Count the number of colonies containing more than 50 cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression and apoptosis induction.

-

Cell Treatment: Treat U87MG and U87MG-EGFRvIII cells with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: For cell cycle analysis, fix the cells in 70% ethanol overnight at 4 °C.

-

Staining:

-

Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Apoptosis: Resuspend fresh, unfixed cells in binding buffer and stain with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting for EGFR Phosphorylation

This technique is employed to measure the inhibition of EGFR phosphorylation by this compound.

-

Cell Lysis: Treat U87MG and U87MG-EGFRvIII cells with different concentrations of this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2, and β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

References

Methodological & Application

Application Notes and Protocols for a Novel EGFR Inhibitor: Egfr-IN-106

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[1][2][3] Small molecule inhibitors that target the tyrosine kinase domain of EGFR have emerged as important cancer therapeutics.[3][4] This document provides a generalized experimental framework for the initial in vitro characterization of a novel EGFR inhibitor, designated Egfr-IN-106. The following protocols for cell culture, viability assays, protein analysis, and apoptosis detection are foundational for assessing the inhibitor's efficacy and mechanism of action.

Quantitative Data Summary

Effective characterization of a novel inhibitor requires robust quantitative analysis. Key parameters include the half-maximal inhibitory concentration (IC50) across various cell lines and the effect on cell viability. Below are example tables illustrating how to present such data for this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Data not available |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Data not available |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Data not available |

| U87MG | Glioblastoma | Wild-Type | Data not available |

| U87MG-EGFRvIII | Glioblastoma | vIII Variant | Data not available |

Table 2: Cell Viability of Cancer Cell Lines Treated with this compound

| Cell Line | Concentration of this compound (nM) | Incubation Time (hours) | Cell Viability (%) |

| A549 | e.g., 100 | 72 | Data not available |

| HCC827 | e.g., 100 | 72 | Data not available |

| NCI-H1975 | e.g., 100 | 72 | Data not available |

| U87MG | e.g., 100 | 72 | Data not available |

Signaling Pathways and Experimental Workflow

Understanding the molecular pathways affected by this compound is crucial. The following diagrams illustrate the EGFR signaling cascade and a typical experimental workflow for inhibitor characterization.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Culture and Maintenance

This protocol outlines the general procedure for maintaining and preparing cancer cell lines for experiments.

Materials:

-

Cancer cell lines (e.g., A549, HCC827, NCI-H1975)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Rapidly thaw frozen cells in a 37°C water bath. Transfer the cell suspension to a T75 flask containing 10 mL of pre-warmed complete growth medium.

-

Cell Maintenance: Culture cells in a 37°C incubator with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 2-5 minutes until cells detach. Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

This compound at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the inhibitor concentration.

Protocol 3: Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-